![molecular formula C17H19N3O B14681584 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine CAS No. 36584-22-2](/img/structure/B14681584.png)
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylhydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization with morpholine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine involves its interaction with molecular targets through its phenylhydrazone moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes or interact with receptors in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine.
Morpholine: The parent compound that forms the backbone of this compound.
Azo Compounds: Products of the oxidation of phenylhydrazone moieties.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a phenylhydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
36584-22-2 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
N-[[morpholin-4-yl(phenyl)methylidene]amino]aniline |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)17(20-11-13-21-14-12-20)19-18-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Clé InChI |
KOBBJRGBXQRJAJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
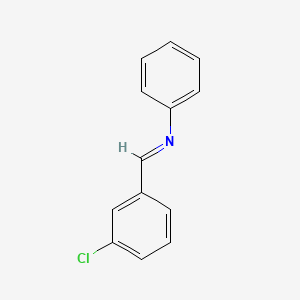
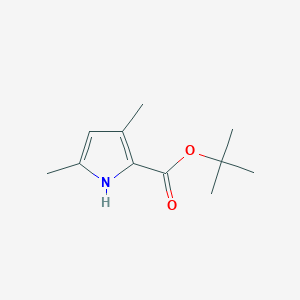

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
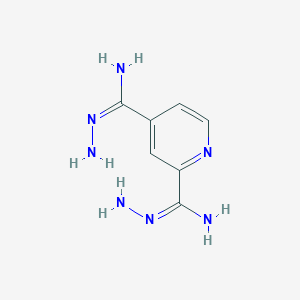
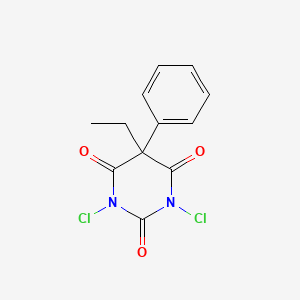
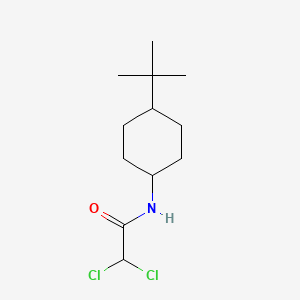
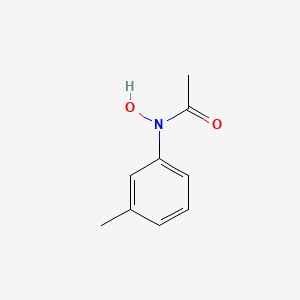
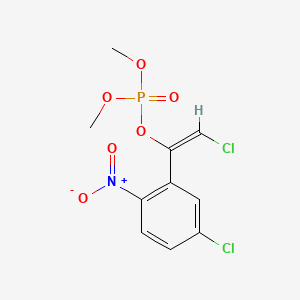

![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
